Heparosan-derived oligosaccharide DP4
Description
Overview of Heparosan and Glycosaminoglycan Research Context
Glycosaminoglycans (GAGs) are a family of long, linear, and highly charged polysaccharides that are fundamental to a vast array of biological processes in mammals. nih.govmdpi.com These complex carbohydrates, found on the cell surface and within the extracellular matrix, consist of repeating disaccharide units. researchgate.net Their structural diversity, arising from variations in sugar composition, linkage, and sulfation patterns, allows them to interact with hundreds of proteins, thereby regulating critical physiological and pathological events such as blood coagulation, cell growth and differentiation, inflammation, viral infection, and cancer. nih.govmdpi.com
Within this family, heparan sulfate (B86663) (HS) and heparin are of significant research interest. nih.gov Heparin is a widely used clinical anticoagulant, historically extracted from animal tissues. nih.govnih.gov Both HS and heparin are synthesized in the Golgi apparatus from a common precursor polysaccharide called heparosan. nih.govnih.govnih.gov Heparosan is a simpler, unsulfated polymer composed of repeating disaccharide units of D-glucuronic acid (GlcA) and N-acetyl-D-glucosamine (GlcNAc) linked as [-β1,4-GlcA-α1,4-GlcNAc-]n. nih.gov
The discovery that certain bacteria, such as Escherichia coli K5 and Pasteurella multocida, produce a capsular polysaccharide identical to heparosan has been a pivotal development. nih.govpnas.orgnih.gov This provides a non-animal source for heparosan, which can be used as a starting material for the chemoenzymatic synthesis of heparin and heparan sulfate. pnas.orgnih.govresearchgate.net This bioengineering approach circumvents the risks associated with animal-derived products, such as pathogen contamination, which became a major concern following a contamination crisis in 2007-2008. nih.govnih.gov
Significance of Defined Oligosaccharide Structures, with Emphasis on Tetrasaccharide (DP4)
Oligosaccharides, which are short chains of monosaccharide units, play crucial roles in biology, acting as mediators in cell recognition, cell signaling, and immune responses. frontiersin.orgwikipedia.orgnumberanalytics.com The precise biological function of an oligosaccharide is dictated by its specific structure, including the sequence of its monosaccharides, the stereochemistry of its glycosidic linkages, and the presence of modifications like sulfation. longdom.orgnih.gov The inherent heterogeneity of naturally occurring GAGs makes it challenging to isolate uniform structures, thereby complicating efforts to establish clear structure-activity relationships. nih.gov
The availability of structurally defined oligosaccharides is therefore essential for advancing glycoscience research. nih.gov These pure compounds serve as invaluable tools for probing the molecular basis of GAG-protein interactions and for identifying the minimal structural motifs required for a specific biological activity. nih.gov A tetrasaccharide, designated by a degree of polymerization of 4 (DP4), is an oligosaccharide composed of four monosaccharide units. galenmolecular.com Heparosan-derived oligosaccharide DP4 is a tetrasaccharide that can be produced through the controlled enzymatic depolymerization of the heparosan polymer. nih.govresearchgate.net
Historical and Current Trajectories in Heparosan Oligosaccharide Research
The history of heparin research began with its discovery in 1916 and its subsequent extraction from animal tissues for clinical use as an anticoagulant. nih.govnih.gov For decades, unfractionated heparin (UFH) was the primary anticoagulant used. nih.gov Research in the late 1970s and early 1980s led to the development of low-molecular-weight heparins (LMWHs), which are produced by the controlled chemical or enzymatic cleavage of UFH and offer a more predictable clinical profile. nih.gov A major turning point in the field was the move away from animal-derived materials due to safety concerns, which spurred the exploration of alternative production methods. nih.govnih.gov
A dominant current trajectory is the use of bacterially-derived heparosan as a scaffold for the chemoenzymatic synthesis of heparin, HS, and their defined oligosaccharides. nih.govrsc.orgnih.gov This approach combines the scalability of bacterial fermentation with the precision of enzymatic modifications to create bioengineered heparin-like compounds. nih.govpnas.org Researchers can now synthesize homogeneous oligosaccharides of specific lengths and with defined sulfation patterns. nih.govcapes.gov.br
Data Tables
Table 1: Comparison of Heparosan and Related Glycosaminoglycans
This table provides a summary of the basic repeating disaccharide units of heparosan and its key derivatives, heparin and heparan sulfate.
| Glycosaminoglycan | Primary Repeating Disaccharide Unit | Key Structural Features |
| Heparosan | →4)-β-D-GlcA-(1→4)-α-D-GlcNAc-(1→ | Unsulfated polysaccharide; precursor to heparin and heparan sulfate. nih.govnih.gov |
| Heparan Sulfate (HS) | →4)-β-D-GlcA/α-L-IdoA-(1→4)-α-D-GlcNAc/GlcNS-(1→ | Variable sulfation (N-, 2-O, 6-O); contains both GlcA and IdoA. nih.govnih.gov |
| Heparin | →4)-α-L-IdoA(2S)-(1→4)-α-D-GlcNS(6S)-(1→ | Higher degree of sulfation and higher content of IdoA compared to HS. nih.govnih.gov |
Abbreviations: GlcA = D-glucuronic acid; GlcNAc = N-acetyl-D-glucosamine; IdoA = L-iduronic acid; GlcNS = N-sulfo-D-glucosamine; 2S = 2-O-sulfate; 6S = 6-O-sulfate.
Table 2: Key Research Methodologies for Heparosan-Derived Oligosaccharides
This table outlines the principal methods used in the synthesis and analysis of heparosan-derived oligosaccharides like DP4.
| Methodology | Description | Application in Heparosan DP4 Research | Key References |
| Enzymatic Depolymerization | Use of enzymes like heparinases or lyases to cleave large polysaccharides into smaller oligosaccharides. | Controlled digestion of heparosan or heparin to produce mixtures containing DP4. galenmolecular.comresearchgate.net | galenmolecular.comresearchgate.net |
| Chemoenzymatic Synthesis | A hybrid approach using chemical synthesis steps combined with enzymatic modifications to build complex carbohydrates. | Synthesis of structurally defined oligosaccharides, including specific DP4 structures, from heparosan or simpler precursors. pnas.orgrsc.orgnih.gov | pnas.orgrsc.orgnih.gov |
| Step-by-Step Enzymatic Elongation | Use of single-function glycosyltransferases to sequentially add monosaccharide units, allowing for precise control over oligosaccharide length. | Controlled synthesis of size-defined heparosan oligosaccharides (DP2, DP3, DP4, etc.) with high purity. nih.govresearchgate.net | nih.govresearchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | A powerful analytical technique that separates complex mixtures and identifies components by their mass-to-charge ratio. | Separation, identification, and structural characterization of heparosan oligosaccharides, including resolving DP4 isomers. exlibrisgroup.comresearchgate.netnih.gov | exlibrisgroup.comresearchgate.netnih.gov |
Properties
Molecular Formula |
C23H38NO19Na |
|---|---|
Synonyms |
ΔGlcAβ(1-4)GlcNAcα(1-4)GlcAβ(1-4)GlcNAc |
Origin of Product |
United States |
Methods of Heparosan Derived Oligosaccharide Dp4 Synthesis and Engineering for Research Applications
Chemoenzymatic Synthesis Strategies for Defined Heparosan Oligosaccharides
Chemoenzymatic synthesis combines the flexibility of chemical methods with the high specificity of enzymatic reactions. This approach is particularly advantageous for creating complex carbohydrates like heparosan DP4, allowing for the generation of homogenous oligosaccharides that are essential for detailed biological and pharmacological studies. Two primary strategies dominate the synthesis of heparosan DP4: controlled enzymatic depolymerization of the parent polysaccharide and stepwise enzymatic assembly.
One effective method for producing heparosan oligosaccharides is the controlled enzymatic cleavage of high-molecular-weight heparosan, a polysaccharide that serves as the biosynthetic precursor to heparin. nih.govnih.govnih.gov This polysaccharide is readily available through fermentation of bacteria such as Escherichia coli K5. nih.govnih.gov By carefully selecting specific enzymes and managing reaction conditions, the depolymerization process can be guided to yield oligosaccharide fractions of a desired size, including DP4.
The generation of heparosan DP4 from the parent polysaccharide relies on the use of specific polysaccharide lyases, often referred to as heparinases or heparitinases. These enzymes cleave the glycosidic bonds within the heparosan chain via a β-elimination mechanism, which results in the formation of a characteristic Δ4,5-unsaturated uronic acid residue at the new non-reducing end. nih.govnih.gov The choice of enzyme is critical as their distinct substrate specificities dictate the size and composition of the resulting oligosaccharide products.
Heparinase III (EC 4.2.2.8): This enzyme, sourced from Flavobacterium heparinum, is particularly useful for degrading heparan sulfate (B86663) and, by extension, its non-sulfated precursor, heparosan. amsbio.comnih.gov Heparinase III specifically cleaves the linkage between an N-acetylated or N-sulfated glucosamine (B1671600) and a glucuronic acid (GlcA) residue. amsbio.com Partial digestion of E. coli K5 heparosan with Heparinase III has been shown to successfully produce a mixture of oligosaccharides of defined sizes, ranging from DP2 to DP8, from which the DP4 fraction can be isolated. mssm.edunih.govresearchgate.net
K5 Lyase: The K5 bacteriophage tailspike protein, K5 lyase A (KflA), is an enzyme that recognizes and depolymerizes the E. coli K5 capsular polysaccharide (heparosan). nih.gov Its cleavage pattern is influenced by the substrate size, but studies have shown that the depolymerization of heparosan with recombinant KflA results in a mixture of products, with a notable predominance of tetrasaccharides (DP4) and disaccharides (DP2). nih.gov
Heparinase I (EC 4.2.2.7): While highly active on the heavily sulfated regions of heparin, Heparinase I shows limited activity on the non-sulfated heparosan backbone. amsbio.comrndsystems.comneb.com It primarily cleaves linkages adjacent to highly sulfated iduronic acid residues, which are absent in heparosan. amsbio.com Therefore, Heparinase I is not a primary tool for the direct generation of DP4 from heparosan but is essential in the structural analysis of heparin and heparan sulfate. rndsystems.comnih.gov
Table 1: Enzymes Utilized in Heparosan Depolymerization for Oligosaccharide Generation
| Enzyme | Source Organism | Primary Cleavage Site Specificity | Relevance to Heparosan DP4 Generation |
|---|---|---|---|
| Heparinase III | Flavobacterium heparinum | -GlcNAc/NS-GlcA- | High: Used in partial digests to create a range of defined oligomers, including DP4. mssm.edunih.gov |
| K5 Lyase A (KflA) | E. coli K5A bacteriophage | -GlcNAc-GlcA- | High: Depolymerization products are predominantly tetrasaccharides and disaccharides. nih.gov |
| Heparinase I | Flavobacterium heparinum, Bacteroides eggerthii | -GlcNS(6S)-IdoA(2S)- | Low: Primarily acts on highly sulfated regions absent in heparosan. amsbio.comrndsystems.com |
To maximize the yield of the target DP4 oligosaccharide and ensure size homogeneity, reaction conditions for enzymatic depolymerization must be precisely controlled. The goal is to achieve partial, rather than complete, digestion of the heparosan polysaccharide.
Key parameters for optimization include:
Enzyme-to-Substrate Ratio: A lower enzyme concentration relative to the heparosan substrate favors the production of larger oligosaccharide fragments.
Incubation Time: The progress of the digestion is time-dependent. Shorter incubation times yield larger fragments, while longer times lead to smaller products, eventually resulting in complete digestion to disaccharides.
Monitoring the Reaction: The formation of the unsaturated uronic acid product can be monitored in real-time by UV spectroscopy at an absorbance of 232 nm. nih.govneb.com This allows the reaction to be stopped when the desired product profile is achieved. More advanced techniques, such as diffusion-ordered NMR spectroscopy (DOSY), can monitor the size distribution of oligosaccharides directly in the reaction mixture, providing a precise method to quench the reaction at the optimal time to maximize the yield of a specific size, such as DP4. nih.gov
Purification: Following the enzymatic digestion, the resulting mixture of oligosaccharides must be fractionated to isolate the DP4 product. This is typically accomplished using size-exclusion chromatography (SEC) or strong anion-exchange chromatography (SAX-HPLC). nih.govnih.gov
An alternative and highly controlled approach to generating heparosan DP4 is through stepwise enzymatic synthesis. This "bottom-up" method involves the sequential addition of monosaccharide units to a growing oligosaccharide chain, providing precise control over the final product's length and structure.
The key enzymes in this synthetic strategy are glycosyltransferases. A particularly versatile enzyme is the heparosan synthase 2 from Pasteurella multocida (PmHS2). researchgate.net PmHS2 is a bifunctional enzyme possessing both β-D-glucuronyltransferase (GlcA-T) and α-D-N-acetylglucosaminyltransferase (GlcNAc-T) activities, enabling it to polymerize the heparosan backbone from UDP-sugar precursors. researchgate.netnih.gov
For controlled synthesis, single-action transferase mutants of PmHS2 have been developed through site-directed mutagenesis. nih.govwur.nl These mutants, PmHS2-GlcUA+ (possessing only glucuronyltransferase activity) and PmHS2-GlcNAc+ (possessing only N-acetylglucosaminyltransferase activity), can be used sequentially to build an oligosaccharide one sugar at a time. nih.gov This method allows for the synthesis of size-defined heparosan oligosaccharides, including DP4, with high efficiency and yield. nih.govescholarship.org Research has demonstrated that a tetrasaccharide can be synthesized from a monosaccharide precursor with a 98% yield using a one-pot multienzyme (OPME) system incorporating an engineered PmHS2. escholarship.org
The stepwise elongation process begins with a precursor, which can be a monosaccharide or a short oligosaccharide. The synthesis of heparosan DP4 (structure: GlcA-GlcNAc-GlcA-GlcNAc) can be initiated from a GlcNAc monosaccharide acceptor.
The process is as follows:
Preparation of the Disaccharide: The initial GlcNAc acceptor is incubated with PmHS2-GlcUA+ and the sugar donor UDP-GlcA. The enzyme transfers a single GlcA unit to the acceptor, forming the disaccharide GlcA-GlcNAc.
Elongation to a Trisaccharide: The reaction mixture containing the disaccharide is then exposed to PmHS2-GlcNAc+ and the sugar donor UDP-GlcNAc, resulting in the addition of a GlcNAc residue to form the trisaccharide GlcNAc-GlcA-GlcNAc.
Final Elongation to the Tetrasaccharide (DP4): A final enzymatic step using PmHS2-GlcUA+ and UDP-GlcA adds the terminal GlcA residue, completing the synthesis of the heparosan tetrasaccharide, GlcA-GlcNAc-GlcA-GlcNAc (DP4).
Control over the elongation is achieved by the sequential and separate application of the single-action glycosyltransferases, often using immobilized enzymes that can be easily removed from the reaction mixture after each step. nih.gov This prevents uncontrolled polymerization and ensures the synthesis of a homogenous, size-defined DP4 product. nih.govwur.nl
Table 2: Stepwise Enzymatic Synthesis of Heparosan DP4
| Step | Starting Acceptor | Enzyme Used | Sugar Donor | Product |
|---|---|---|---|---|
| 1 | GlcNAc | PmHS2-GlcUA+ | UDP-GlcA | DP2 (GlcA-GlcNAc) |
| 2 | DP2 (GlcA-GlcNAc) | PmHS2-GlcNAc+ | UDP-GlcNAc | DP3 (GlcNAc-GlcA-GlcNAc) |
| 3 | DP3 (GlcNAc-GlcA-GlcNAc) | PmHS2-GlcUA+ | UDP-GlcA | DP4 (GlcA-GlcNAc-GlcA-GlcNAc) |
Integrated Chemoenzymatic Approaches for Targeted DP4 Structures
Chemoenzymatic synthesis has become a powerful and effective alternative to purely chemical methods for producing heparan sulfate (HS) and heparin oligosaccharides. rsc.orgnih.gov This approach leverages recombinant biosynthetic enzymes, including glycosyltransferases, epimerases, and sulfotransferases, to modify a chemically or enzymatically synthesized backbone, offering shorter synthetic routes and high yields. nih.gov
The synthesis of a targeted DP4 structure begins with the construction of the heparosan backbone, which consists of a repeating disaccharide unit of glucuronic acid (GlcA) and N-acetylglucosamine (GlcNAc). nih.gov Enzymes such as KfiA (N-acetyl-d-glucosaminyl transferase) from Escherichia coli K5 and heparosan synthase 2 (PmHS2) from Pasteurella multocida are commonly used to build this backbone. rsc.orgnih.gov
A key challenge in using dual-function enzymes like PmHS2 is the potential for unwanted degradation of the product, which limits efficiency and purity, especially for oligosaccharides longer than a hexasaccharide. rsc.org To overcome this, strategies using single-function glycosyltransferases have been developed. By combining a single-function glucuronyltransferase, such as EcKfiC from E. coli K5, with an engineered single-function N-acetylglucosaminyltransferase, size-defined heparosan oligosaccharides can be synthesized sequentially with yields of 96–98%, minimizing byproducts. rsc.org Step-by-step elongation using single-action transferases derived from PmHS2 has also been shown to produce even-numbered heparosan oligosaccharides, from disaccharides (DP2) up to octasaccharides (DP8). nih.gov One-pot multienzyme (OPME) systems offer an efficient method for synthesizing HS oligosaccharide analogs with precise control, using a cascade of enzymes to build the desired structure from monosaccharide precursors. nih.gov
Recombinant Expression Systems for Heparosan Precursor Production
The production of heparosan, the precursor for bioengineered heparin, has been successfully achieved in various microorganisms through metabolic engineering. mdpi.com While traditionally isolated from the pathogenic E. coli K5 strain, significant efforts have focused on developing non-pathogenic bacterial hosts for safer and more controlled production. nih.govspringernature.comresearchgate.net
Non-pathogenic strains of Escherichia coli, such as BL21 and Nissle 1917, have been engineered to become effective producers of heparosan. mdpi.comnih.gov This is typically achieved by introducing the necessary biosynthetic genes from the E. coli K5 capsule gene cluster. nih.govsigmaaldrich.com In one study, four key genes (kfiA, kfiB, kfiC, and kfiD) were cloned into plasmids and transformed into E. coli BL21. nih.govsigmaaldrich.com The co-expression of KfiA and KfiC was sufficient to produce heparosan, and the addition of KfiB and KfiD further enhanced the production titers. nih.govsigmaaldrich.com
Metabolic engineering strategies also focus on optimizing the host's native metabolic pathways to increase the supply of heparosan precursors: UDP-glucuronic acid (UDP-GlcUA) and UDP-N-acetylglucosamine (UDP-GlcNAc). oup.comnih.gov For instance, in E. coli Nissle 1917, rerouting the intracellular carbon flux by blocking the glycolytic pathway significantly improved the conversion efficiency of sugars to heparosan. mdpi.com Overexpression of key genes in the synthesis pathway, such as galU, kfiD, glmM, kfiA, and kfiC, has also led to substantial increases in heparosan production. mdpi.com Using GRAS (Generally Recognized as Safe) organisms like Lactococcus lactis as a production host is also being explored, providing a safe alternative to E. coli. biorxiv.org
| Recombinant Strain | Expressed Genes | Heparosan Titer (mg/L in Shake Flask) | Average Molecular Weight (kDa) |
|---|---|---|---|
| sAC | KfiA, KfiC | 63 | 39.63 |
| sABC | KfiA, KfiB, KfiC | 100 | 91.47 |
| sACD | KfiA, KfiC, KfiD | 120 | 64.51 |
| sABCD | KfiA, KfiB, KfiC, KfiD | 334 | 118.30 |
Data sourced from metabolic engineering studies of E. coli BL21. nih.govsigmaaldrich.com
Controlling the chain length of the heparosan polymer is critical for producing specific oligosaccharides like DP4. The biosynthesis of the heparosan chain is carried out by the alternating action of two glycosyltransferases, KfiA (an N-acetylglucosaminyltransferase) and KfiC (a glucuronyltransferase), which are encoded by the kfi gene cluster. nih.gov The gene kfiD encodes a UDP-glucose dehydrogenase, which is responsible for synthesizing the precursor UDP-GlcA. nih.gov While KfiA and KfiC are essential for polymerization, KfiB is thought to stabilize the KfiAC complex at the inner membrane. nih.gov However, research has shown that heparosan can be produced in the absence of KfiB by stabilizing KfiC with a chaperone protein, suggesting KfiB's primary role may be in transport rather than synthesis. nih.gov
A direct method for controlling polymer size involves the co-expression of the heparosan biosynthetic genes with the K5 lyase gene (elmA). nih.gov The K5 lyase is an eliminase that cleaves the heparosan chain, and by modulating culture conditions in recombinant strains carrying both the biosynthetic genes and elmA, it is possible to directly generate size-specific heparosan oligosaccharides, including tetrasaccharides (DP4), in a single step. nih.gov This catabolic control offers a promising alternative to relying solely on the biosynthetic machinery to terminate chain growth, a mechanism that is not fully understood. nih.gov
Chemical Synthesis Methodologies for Heparosan Oligosaccharide DP4 Analogs
Purely chemical synthesis provides unparalleled control for creating heparosan oligosaccharide analogs with specific, non-natural modifications. Although complex, these methods are essential for producing structures that are inaccessible through enzymatic or biological routes. rsc.org
The chemical synthesis of a heparosan oligosaccharide like DP4 relies on a modular or block synthesis strategy. acs.orgnih.gov This involves the assembly of protected monosaccharide or disaccharide building blocks into the desired oligosaccharide sequence. The use of various orthogonal protecting groups is crucial, as it allows for the selective deprotection of specific hydroxyl or amino groups at any point in the synthesis. This regioselective functionalization enables the introduction of modifications, such as sulfate groups, at precise locations on the sugar rings.
The process typically starts with the construction of a key disaccharide building block, which can serve as the non-reducing end or be transformed into a bifunctional module for chain elongation. acs.org By carefully planning the protecting group strategy, chemists can synthesize a variety of HS backbones that can then be modified to create a library of analogs for structure-activity relationship studies. acs.orgnih.gov
A specific and important class of heparosan analogs are the unsaturated oligosaccharides, which feature a Δ4,5-double bond at the non-reducing end uronic acid. These molecules are valuable as analytical standards and biomarkers. nih.gov The chemical synthesis of these compounds is challenging because the double bond is often incompatible with standard deprotection conditions, such as the hydrogenolysis used to remove benzyl (B1604629) ether protecting groups. nih.gov
A successful methodology has been developed that circumvents this issue. nih.gov The strategy involves the standard chemical assembly of the oligosaccharide backbone using modular building blocks. A key step is the modification of the C-4 hydroxyl group of the terminal uronic acid into a methanesulfonate (B1217627), which acts as a leaving group. This methanesulfonate group is stable enough to withstand subsequent reaction conditions, including the removal of temporary protecting groups and sulfation steps. The final step involves treating the molecule with a base, such as NaOH, which induces the elimination of the methanesulfonate, thereby forming the desired Δ4,5-double bond. nih.gov This approach allows for the scalable production of analytically pure unsaturated heparosan oligosaccharides with diverse sulfation patterns. nih.gov
Advanced Analytical Characterization of Heparosan Derived Oligosaccharide Dp4
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental in the isolation and purity verification of heparosan DP4 from complex mixtures that result from the enzymatic depolymerization of the heparosan polysaccharide.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the separation and analysis of heparosan oligosaccharides. nih.gov These techniques are often coupled with various detectors, including UV and fluorescence detectors, for sensitive detection and quantification. nih.gov For instance, fluorescently labeling heparosan oligosaccharides with a tag like 2-aminoacridone (AMAC) allows for high-sensitivity detection in HPLC systems. nih.gov
UPLC, with its use of smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC. This is particularly advantageous for resolving complex mixtures of oligosaccharides that may differ subtly in size or composition.
Size-Exclusion Chromatography and Anion-Exchange Chromatography
Size-Exclusion Chromatography (SEC) is a primary method for the initial fractionation of heparosan digest mixtures based on hydrodynamic volume. This technique effectively separates oligosaccharides of different degrees of polymerization (DP), allowing for the isolation of the DP4 fraction. nih.gov SEC is often the first step in a multi-dimensional chromatography approach to purification. nih.gov
Strong Anion-Exchange (SAX) chromatography is another critical technique that separates molecules based on their charge. nih.govresearchgate.net Since heparosan is a non-sulfated polysaccharide, its charge is primarily derived from the carboxyl group of the glucuronic acid residue. While less effective for separating different-sized heparosan oligosaccharides on its own, SAX-HPLC is invaluable for separating heparosan from its sulfated derivatives (heparan sulfate (B86663) and heparin). nih.gov A mini-strong anion exchange spin column method has been developed for the microscale separation of heparosan, heparan sulfate, and heparin. nih.gov
| Technique | Principle of Separation | Application for Heparosan DP4 |
|---|---|---|
| HPLC/UPLC | Partitioning between a stationary and mobile phase | High-resolution separation and purity assessment, often with fluorescent labeling for enhanced sensitivity. nih.gov |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic volume | Initial fractionation of enzymatic digests to isolate the tetrasaccharide (DP4) fraction. nih.gov |
| Anion-Exchange Chromatography (AEC) | Charge-based interactions | Separation of heparosan from sulfated glycosaminoglycans and purification. nih.gov |
Ion-Pair Reversed-Phase Chromatography for DP4 Resolution
Ion-Pair Reversed-Phase (IPRP) chromatography is a high-resolution technique particularly suited for separating charged molecules like oligosaccharides. This method employs an ion-pairing agent, such as dibutylamine or pentylamine, which forms a neutral complex with the negatively charged oligosaccharide, allowing it to be retained and separated on a reversed-phase column (e.g., C18). nih.govbohrium.com
IPRP-HPLC and IPRP-UPLC have demonstrated excellent resolution for heparosan oligosaccharides, including the ability to separate isomers. researchgate.netnih.gov When coupled with mass spectrometry, this technique provides a powerful platform for both the separation and detailed structural characterization of DP4 and other heparosan oligosaccharides. nih.gov
Spectrometric Methods for Structural Elucidation and Compositional Analysis
Following purification, spectrometric methods are employed to confirm the precise structure, composition, and conformation of the heparosan DP4 oligosaccharide.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural characterization of carbohydrates. rsc.org One-dimensional (1D) ¹H NMR is used to confirm the chemical composition and purity of heparosan. researchgate.netresearchgate.net The chemical shifts and coupling constants of the anomeric protons provide information about the monosaccharide composition and the stereochemistry of the glycosidic linkages.
Two-dimensional (2D) NMR experiments, such as COSY and HSQC, allow for the complete assignment of all proton and carbon signals, confirming the repeating disaccharide unit of [→4)-β-D-GlcA-(1→4)-α-D-GlcNAc-(1→]. researchgate.net These techniques are crucial for verifying the primary structure of the heparosan DP4 oligosaccharide. NMR has also been utilized to monitor the enzymatic depolymerization of heparin, a related glycosaminoglycan, providing insights into the size distribution of the resulting oligosaccharides. nih.gov
| NMR Technique | Information Obtained | Relevance to Heparosan DP4 |
|---|---|---|
| 1D ¹H NMR | Monosaccharide composition, anomeric configuration, purity. researchgate.netresearchgate.net | Confirms the presence of GlcA and GlcNAc residues and the overall purity of the sample. |
| 2D NMR (e.g., COSY, HSQC) | Complete assignment of proton and carbon signals, glycosidic linkage analysis. researchgate.net | Provides definitive structural elucidation of the tetrasaccharide sequence. |
Mass Spectrometry (MS) Techniques
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and sequence of oligosaccharides. nih.govspringernature.com Electrospray Ionization (ESI) is a commonly used soft ionization method that allows for the analysis of intact molecular ions with minimal fragmentation. nih.gov
When coupled with liquid chromatography (LC-MS), it becomes a powerful analytical tool for complex mixtures. nih.govnih.gov The mass-to-charge ratio (m/z) of the parent ion confirms the molecular weight of the heparosan DP4. For instance, the doubly charged molecular ion [M-2H]²⁻ for AMAC-labeled DP4 has been observed at m/z 475.13. nih.gov
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to generate product ions. The fragmentation pattern provides information about the sequence of monosaccharides and the positions of glycosidic linkages. This is particularly useful for confirming the structure of the DP4 oligosaccharide.
Glycomics Approaches for Comprehensive Structural Profiling
Glycomics involves the systematic study of the complete set of glycans (the glycome) in a biological system. researchgate.net A glycomics approach to analyzing heparosan DP4 would involve its characterization within the broader context of the entire heparosan polysaccharide profile. This typically begins with the controlled enzymatic or chemical depolymerization of the high-molecular-weight heparosan into a mixture of oligosaccharides.
Biophysical Methods for Single-Molecule Characterization
Beyond ensemble measurements that analyze large populations of molecules, biophysical methods capable of single-molecule characterization offer unique insights into the properties of individual oligosaccharides.
Nanopore sensing is a label-free, single-molecule technique that detects and characterizes analytes as they pass through a nanoscale pore. spectroscopyonline.comspectroscopyonline.comnih.gov This method has been successfully applied to the analysis of glycosaminoglycan oligosaccharides, including heparosan and heparin, using a wild-type aerolysin protein nanopore. nih.govresearchgate.netnih.gov When an oligosaccharide translocates through the nanopore under an applied voltage, it causes a characteristic blockade of the ionic current.
Research has shown that both the duration of the current blockade (translocation time) and the depth of the blockade can be used to characterize the oligosaccharide. researchgate.netnih.gov A key finding is that translocation time increases with the size of the oligosaccharide. nih.gov For heparin oligosaccharides, an almost linear relationship between translocation time and size was observed for DP6 and larger. nih.gov Furthermore, the technique is sensitive enough to distinguish between the non-sulfated heparosan and the highly sulfated heparin of the same size, which produce distinct event populations in scatter plots of current blockade versus translocation time. researchgate.netnih.gov This demonstrates the potential of nanopore sensing for the detailed, single-molecule characterization of heparosan DP4. nih.govresearchgate.netnih.gov
| Oligosaccharide | Average Translocation Time (µs) | Key Observation |
|---|---|---|
| Heparin DP4 | 19 ± 10 nih.gov | Translocation time generally increases with the degree of polymerization (size). nih.gov |
| Heparin DP6 | 23 ± 15 nih.gov | |
| Heparin DP10 | 86 ± 10 nih.gov | |
| Heparin DP16 | 230 ± 15 nih.gov | |
| Heparin DP20 | 391 ± 17 nih.gov |
Optical and fluorescence-based methods provide highly sensitive detection of oligosaccharides, often down to the single-molecule level. d-nb.info These techniques typically require the covalent attachment of a fluorescent tag (fluorophore) to the oligosaccharide. nih.gov A common strategy for labeling heparosan DP4 is reductive amination, where a fluorescent dye containing a hydrazide or aminooxy group is attached to the reducing end of the sugar chain. nih.govnih.gov
Several fluorescent tags are available for this purpose, including 2-aminoacridone (2-AMAC) and Bodipy-FL-hydrazide. nih.govnih.gov Once labeled, the heparosan DP4-fluorophore conjugate can be separated by methods like HPLC or capillary electrophoresis and detected with high sensitivity by a fluorescence detector. nih.gov For instance, 2-AMAC labeled heparosan oligosaccharides have been used to study the mechanism of heparitinase I digestion, with detection achieved by monitoring fluorescence emission at 520 nm after excitation at 425 nm. nih.gov This approach allows for the sensitive quantification and tracking of specific oligosaccharides in complex enzymatic reactions. nih.gov
| Fluorescent Tag | Excitation Wavelength (nm) | Emission Wavelength (nm) | Application Note |
|---|---|---|---|
| 2-Aminoacridone (2-AMAC) | 425 nih.gov | 520 nih.gov | Used for sensitive detection in HPLC and to probe enzyme mechanisms. nih.gov |
| Bodipy-FL-hydrazide | ~505 | ~512 | Enables highly sensitive detection at the femtomole level. nih.gov |
| 5-[(4,6-dichlorotriazin-2-yl)amino]-fluorescein (DTAF) | ~494 | ~525 | Used for labeling amino-enriched polysaccharides. |
Molecular Interactions and Biological Functions of Heparosan Derived Oligosaccharide Dp4 in Research Models
Protein-Glycosaminoglycan Interaction Research Modulated by DP4
Heparosan-derived oligosaccharide DP4, a tetrasaccharide, has been instrumental in research focused on the interactions between proteins and glycosaminoglycans (GAGs). As the unsulfated precursor to heparin and heparan sulfate (B86663) (HS), heparosan provides a foundational structure, and its oligosaccharide fragments, like DP4, allow for detailed investigation into the minimal structural requirements for protein binding. acs.org The functional units of large GAG polymers are often specific oligosaccharide sequences that bind to target proteins, inducing conformational changes or facilitating the formation of signaling complexes. nih.gov The study of defined oligosaccharides such as DP4 is therefore critical for understanding these specific structure-function relationships. nih.gov
Binding Affinity and Kinetics Studies using Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI)
Surface Plasmon Resonance (SPR) is a widely utilized technique to investigate the binding affinity and kinetics of interactions involving heparosan-derived oligosaccharides. dntb.gov.ua Competition SPR studies, for instance, have been employed to show that the binding of various Fibroblast Growth Factor (FGF)•FGF-receptor complexes to immobilized heparin is size-dependent, with oligosaccharides of varying lengths showing different inhibitory capacities. acs.org This method is crucial for evaluating how oligosaccharides like DP4 compete with larger GAG chains for protein binding sites. acs.org SPR has also been effectively used to measure the inhibitory effects of a library of heparin-derived oligosaccharides, including DP4, on the interaction between microbial adhesion proteins and heparin. dntb.gov.uaresearchgate.net
Bio-Layer Interferometry (BLI) is another powerful technique for analyzing the association and dissociation kinetics of protein-GAG interactions. acs.orgresearchgate.net While specific BLI studies focusing solely on heparosan-derived DP4 are not widely detailed, the methodology has been validated for analyzing interactions with heparin and its fragments. For example, BLI has been used to determine the kinetic constants (K_D) for the binding of protein fragments to heparin, and molecular docking simulations in such studies have modeled the binding to heparin tetrasaccharide structures. researchgate.net These studies confirm that BLI is a suitable and valuable tool for quantifying the kinetics of interactions involving oligosaccharides of DP4 size. researchgate.net
Interaction with Growth Factors and Signaling Molecules
The interaction of DP4 with growth factors is a key area of research, as these interactions are fundamental to cellular signaling processes. Heparan sulfate is known to interact with hundreds of proteins, including growth factors, to regulate their biological functions.
The interaction between the FGF family of proteins and heparin/HS is a classic model for GAG-protein binding and is essential for FGF signaling. Research has demonstrated that these interactions are dependent on the chain length of the oligosaccharide. acs.org
Notably, the crystal structure of a heparin-derived tetrasaccharide (DP4) in complex with basic fibroblast growth factor (bFGF or FGF2) has been determined. This structural analysis provides a precise map of the molecular interactions. The study revealed that the tetrasaccharide binds to a specific region on the surface of FGF2. This binding does not induce a significant conformational change in the FGF2 protein, suggesting that the primary role of the oligosaccharide is to properly position the components of the FGF signaling pathway.
| Research Finding | Details | Source |
| FGF2-DP4 Complex | Crystal structure of a heparin-derived tetrasaccharide complexed with basic fibroblast growth factor (bFGF/FGF2) determined. | |
| Binding Site Residues | The tetrasaccharide binds to a region on the FGF2 surface involving residues Asparagine-28, Arginine-121, Lysine-126, and Glutamine-135. | |
| Functional Implication | Heparin/HS oligosaccharides are proposed to serve as a template to juxtapose components of the FGF signal transduction pathway. | |
| Chain Length Dependence | The binding of FGFs to heparin is size-dependent, as shown by competition SPR studies with various oligosaccharide lengths. | acs.org |
Hepatocyte Growth Factor (HGF), also known as scatter factor, requires interaction with HS for its biological activity. Studies using a panel of minimal oligosaccharide sequences have shed light on the structural requirements for this interaction. Research indicates that the HGF binding site exhibits a remarkable degree of flexibility, allowing it to accommodate GAG sequences with varied sulfation patterns.
| Research Finding | Details | Source |
| Minimal Binding Sequence | A disulfated trisaccharide appears to be a minimum binding sequence for HGF, with additional sulfation enhancing affinity. | |
| Tetrasaccharide Binding | Isomers of heparin/HS tetrasaccharides with two sulfates bind with equivalent apparent affinity as a disulfated dermatan sulfate tetrasaccharide. | |
| Binding Site Flexibility | A single binding site on HGF can accommodate iduronate-containing sequences from different GAGs with variable sulfation patterns and densities. |
Interactions with Microbial Adhesion Proteins (e.g., Mycoplasma pneumoniae Proteins)
Heparosan-derived oligosaccharides have been investigated as potential inhibitors of pathogen-host interactions. The bacterium Mycoplasma pneumoniae, a cause of respiratory infections, utilizes adhesion proteins to bind to heparan sulfate on host cell surfaces, a critical step for colonization. dntb.gov.uaresearchgate.net
In a study using SPR, a library of heparin-derived oligosaccharides was screened for its ability to inhibit the interaction between heparin and the M. pneumoniae adhesion proteins P1-C and P30. researchgate.net The results showed that oligosaccharides, including the DP4 tetrasaccharide, could inhibit this binding. For the P1-C protein, oligosaccharides ranging from DP4 to DP18 inhibited the interaction by 17% to 35%. researchgate.net Interestingly, the study noted no clear correlation between the length of the oligosaccharide chain and the degree of inhibition for either the P1-C or P30 proteins. researchgate.net
| Protein | Oligosaccharide Size | Inhibition of Binding to Heparin | Source |
| M. pneumoniae P1-C | dp4 to dp18 | 17% to 35% | researchgate.net |
| M. pneumoniae P30 | dp4 to dp18 | Inhibition observed, but no clear chain-length dependence. | researchgate.net |
Role in Host-Pathogen Interaction Research Models
The ability of DP4 to interfere with microbial protein binding provides a clear application in host-pathogen interaction research models. dntb.gov.uaresearchgate.net The pathogenesis of many microbes, including viruses and bacteria like M. pneumoniae, relies on their ability to attach to host cell surface heparan sulfate proteoglycans (HSPGs). dntb.gov.uaresearchgate.net This interaction is a strategic target for developing new therapeutic interventions. researchgate.net
By competing with host cell surface GAGs, soluble oligosaccharides like DP4 can block the adhesion of pathogens, thereby preventing a crucial early step in the infection process. researchgate.net The research on M. pneumoniae demonstrates that even a small tetrasaccharide can partially disrupt the binding of key adhesion proteins. researchgate.net This positions heparosan-derived oligosaccharides as valuable tools for studying the mechanisms of microbial attachment and for screening potential anti-adherence therapies. dntb.gov.uaresearchgate.net
Binding to Chemokines (e.g., CCL5, CXCL8) and Cytokines
The interaction between heparan sulfate (HS) oligosaccharides and chemokines is critical for regulating inflammatory responses and leukocyte migration. nih.gov The specific structure of the oligosaccharide, including its length and sulfation pattern, dictates the affinity and functional outcome of these interactions. Research has shown that the binding of chemokines to glycosaminoglycans (GAGs) is essential for their biological activity in vivo. nih.gov
Studies using chemoenzymatically synthesized heparan sulfate mimetics have demonstrated that the length of the non-sulfated domains can modulate the binding of the chemokines CCL5 and CXCL8. nih.gov Chemokines with a high affinity for HS, such as CCL5, are more effective at inducing structural changes in HS films compared to those with lower affinity, like CXCL8. nih.govelifesciences.org The interaction is not merely for localization; GAGs can stabilize chemokine oligomers, a process that is often coupled to GAG binding. nih.gov For instance, CCL5, a highly basic protein that binds heparin with high affinity, undergoes liquid-liquid phase separation with heparin, a process which is believed to be important for the formation of chemokine gradients. elifesciences.org
The sulfation pattern of the oligosaccharide is a key determinant of binding. The removal of specific sulfo groups can dramatically alter binding affinity. For example, enzymatic treatment of heparan sulfate with Heparan Sulfate Sulfatase (HSulf2) to remove 6-O-sulfo groups can reduce the binding of the chemokine Platelet Factor 4 (PF4) by more than tenfold. nih.gov This underscores the importance of specific sulfate groups, such as those present in a highly sulfated heparosan-derived tetrasaccharide (DP4), for mediating interactions with chemokines.
| Chemokine | Key Research Finding | Reference |
|---|---|---|
| CCL5 (RANTES) | Binds with high affinity to heparin/HS; binding is modulated by the length of non-sulfated domains in HS oligosaccharides. nih.govelifesciences.org Undergoes liquid-liquid phase separation with heparin. elifesciences.org | nih.gov, elifesciences.org |
| CXCL8 (IL-8) | Exhibits lower affinity for HS compared to CCL5. nih.gov Binding is also modulated by the length of non-sulfated domains. nih.gov | nih.gov, nih.gov |
| Platelet Factor 4 (PF4) | Binding to HS is significantly reduced by over 10-fold following the removal of 6-O-sulfo groups by HSulf2, highlighting the importance of this specific sulfation. nih.gov | nih.gov |
Insights from DP4 in SARS-CoV-2 Spike Glycoprotein (B1211001) Interactions
Heparan sulfate on the cell surface acts as a co-receptor for the SARS-CoV-2 virus, facilitating its entry into host cells by interacting with the spike glycoprotein (SGP). frontiersin.orgnih.gov Understanding the structural requirements for this interaction is crucial for developing potential inhibitors. Studies have utilized heparosan-derived oligosaccharides of varying lengths to probe the nature of this binding.
In surface plasmon resonance (SPR) competition studies, oligosaccharides of different lengths were tested for their ability to inhibit the interaction between the SGP and immobilized heparin. nih.gov These experiments revealed a clear size-dependent effect. While longer oligosaccharides showed some degree of competition, the heparosan-derived tetrasaccharide (DP4) displayed negligible ability to compete with heparin for binding to the SGP, even at high concentrations. nih.gov Further studies focusing on the SGP's receptor-binding domain (RBD) confirmed that a minimum chain length is required for effective binding, with oligosaccharides smaller than a decasaccharide (dp10) showing weak inhibition. frontiersin.org This indicates that the small DP4 fragment is insufficient to form a stable complex with the SGP, providing valuable insight that multiple contact points along a longer saccharide chain are necessary for high-affinity binding.
| Oligosaccharide Size (dp) | Effect on SARS-CoV-2 SGP-Heparin Interaction | Reference |
|---|---|---|
| dp4 (Tetrasaccharide) | Negligible competition observed in SPR assays. nih.gov | nih.gov |
| dp6 - dp10 | Weak, size-dependent inhibition observed for the SGP-RBD, with significant binding requiring chain lengths greater than dp10. frontiersin.org | frontiersin.org |
| dp18 (Octadecasaccharide) | Showed weak competition in SGP-RBD binding studies. frontiersin.org Required for more significant, though not complete, inhibition. nih.gov | nih.gov, frontiersin.org |
Enzymatic Substrate Specificity and Remodeling Studies
Heparan Sulfate Sulfatase (HSulf2) Substrate Preferences and Cleavage Mechanisms involving DP4
Heparan sulfate sulfatases (Sulfs) are extracellular endosulfatases that selectively remove 6-O-sulfo groups from heparan sulfate chains, thereby remodeling the extracellular matrix and altering HS-mediated biological activities. nih.gov Human Sulf-2 (HSulf2) exhibits distinct substrate specificity. Research using uniquely radiolabeled synthetic polysaccharides has shown that HSulf2 is particularly effective at removing the 6-O-sulfo group from glucosamine (B1671600) residues located within a trisulfated disaccharide repeating unit [IdoA(2S)-GlcNS(6S)]. nih.gov The enzyme can also hydrolyze sulfo groups from N- and 6-O-sulfated disaccharides. nih.gov This enzymatic action, known as HS "editing," modifies the sulfation patterns of HS chains, which in turn alters their ability to bind to proteins like chemokines and growth factors. nih.gov While studies often use full-length polysaccharides, the fundamental substrate recognition occurs at the level of these repeating units. Therefore, a heparosan-derived DP4 containing the appropriate trisulfated sequence could theoretically serve as a recognition motif for HSulf2, although the enzyme's primary function is to act on larger polymer chains within the cellular environment.
Heparitinase Action Mechanisms and Oligosaccharide Intermediate Analysis (e.g., DP4 as less preferred substrate)
Heparitinases (also known as heparin lyases) are enzymes that cleave heparan sulfate and heparin at specific glycosidic linkages. Heparosan-derived oligosaccharides, including DP4, are often prepared through the controlled depolymerization of heparin using Heparinase I. galenmolecular.com This enzymatic action occurs via a β-elimination mechanism, resulting in the formation of a characteristic C4-C5 double bond on the uronic acid residue at the non-reducing end of the resulting oligosaccharide. galenmolecular.com
The mode of action of heparanase, an endo-β-D-glucuronidase that cleaves HS, is highly dependent on the substrate's structure. nih.govnih.gov Studies with structurally defined oligosaccharides have revealed that heparanase can degrade substrates in different modes, including "consecutive cleavage" or "gapped cleavage," depending on the sulfation pattern at the non-reducing end of the cleavage site. nih.gov Heparanase is known to preferentially cleave within low-sulfated domains of HS. nih.gov Since heparin-derived DP4 is typically a fragment from a highly sulfated region of the parent molecule, it may be considered a less preferred substrate for further degradation by heparanase compared to longer, less-sulfated polysaccharide chains. Its primary role in this context is often as a product of initial heparin cleavage rather than as a primary substrate for continued enzymatic action. galenmolecular.comnih.gov
Glycosyltransferase Activity and Substrate Requirements for DP4 Elongation
Glycosyltransferases are enzymes responsible for the biosynthesis of polysaccharides. In the context of heparosan, specific glycosyltransferases can utilize oligosaccharides as primers for elongation. The dual-function enzyme Pasteurella multocida heparosan synthase 2 (PmHS2) can both initiate new heparosan chains and elongate existing ones by adding sugar units to the non-reducing end. nih.gov Research suggests that short heparosan oligosaccharides, such as DP4, can serve as acceptor templates for elongation. nih.gov Specifically, in the presence of a DP4 template and an excess of the sugar donor UDP-GlcUA, PmHS2 is predicted to exclusively elongate the template rather than initiating new chains. nih.gov
To improve the synthesis of defined heparosan structures, researchers have engineered single-function glycosyltransferases. rsc.org By combining a single-function glucuronyltransferase with a single-function N-acetylglucosaminyltransferase, size-defined heparosan oligosaccharides can be synthesized with high yield. rsc.org In such systems, a DP4 oligosaccharide can act as a substrate (acceptor) for the sequential addition of monosaccharides, allowing for the controlled construction of longer, homogeneous oligosaccharides for research and therapeutic applications.
| Enzyme Class | Specific Enzyme Example | Role in Relation to DP4 | Reference |
|---|---|---|---|
| Sulfatase | HSulf2 | Recognizes and removes 6-O-sulfo groups from specific sequences that can be part of a DP4 structure, though it primarily acts on larger polysaccharides. | nih.gov |
| Lyase/Heparitinase | Heparinase I | Cleaves heparin to produce oligosaccharides, including DP4. | galenmolecular.com |
| Glycosyltransferase | PmHS2 | Can use DP4 as a template for elongation to synthesize longer heparosan chains. nih.gov | nih.gov |
| Engineered Single-Function Glycosyltransferases (e.g., EcKfiC, NaKfiA) | Use oligosaccharide acceptors like DP4 as substrates for the controlled, sequential synthesis of longer, size-defined heparosan oligosaccharides. rsc.org | rsc.org |
Cellular Roles and Extracellular Matrix (ECM) Dynamics in Pre-clinical Research
The extracellular matrix is a dynamic network that provides structural support and biochemical cues that regulate cell behavior, including migration, proliferation, and differentiation. nih.govnih.gov Heparan sulfate proteoglycans are integral components of the ECM, where they interact with a multitude of proteins to mediate key biological processes. nih.govnih.gov
Research in pre-clinical models has shown that heparin and its fragments can play a catalytic role in remodeling the ECM. nih.gov For example, substoichiometric amounts of heparin can transiently interact with the ECM protein fibronectin, inducing a conformational change to an "open" state. nih.gov This altered conformation enhances the binding of growth factors like Vascular Endothelial Growth Factor (VEGF) to fibronectin, demonstrating how heparin-like molecules can modulate the ECM to control growth factor availability and activity. nih.gov The structural motifs responsible for this interaction are present in smaller oligosaccharides, suggesting that DP4 could participate in similar, localized remodeling events.
The dynamics of the ECM are particularly critical in pathological conditions such as cancer. nih.gov Changes in ECM composition and rigidity are associated with tumor development and progression. nih.gov By interacting with ECM components and modulating growth factor sequestration, heparosan-derived oligosaccharides can influence the tumor microenvironment. nih.govnih.gov The ability of molecules like DP4 to interact with ECM proteins and growth factors points to a potential role in influencing cell-matrix interactions and cellular signaling pathways in various preclinical research settings. nih.gov
Modulation of Cell Signaling Pathways through Heparan Sulfate Analogues
The intricate signaling cascades that govern cellular behavior are often modulated by molecules in the extracellular matrix, including heparan sulfate proteoglycans (HSPGs). While heavily sulfated HS is a well-known regulator of numerous signaling pathways, research into its non-sulfated precursor, heparosan, and its fragments like DP4, is beginning to offer insights into the foundational roles of the glycan backbone.
Heparan sulfate analogues, including oligosaccharides of varying lengths and sulfation patterns, have been shown to influence signaling pathways critical to cellular functions. For instance, the activation of protein kinase B (Akt), a key node in cell survival and growth signaling, can be influenced by HS-like molecules. nih.gov Studies have demonstrated that heparanase, an enzyme that cleaves HS chains, can trigger Akt phosphorylation, a process that can be augmented by the presence of heparin. nih.gov This suggests that HS fragments themselves, even in the absence of enzymatic activity, may interact with cell surface receptors or other signaling components.
While direct studies on heparosan DP4's modulation of specific signaling pathways are limited, the broader context of GAG research provides a framework for its potential activities. The structural backbone of heparosan, consisting of repeating disaccharide units of glucuronic acid and N-acetylglucosamine, provides a template for protein interaction. numberanalytics.com It is plausible that even without sulfation, the specific conformation of the DP4 oligosaccharide could allow it to interact with low affinity to certain signaling receptors or growth factors, thereby subtly modulating their downstream pathways. The table below summarizes key research findings on the modulation of cell signaling by related heparan sulfate analogues.
| Compound/Analogue | Signaling Pathway Affected | Observed Effect | Research Model |
| Heparanase (in the presence of heparin) | Protein Kinase B (Akt) | Enhanced Akt phosphorylation | Endothelial cells |
| Heparan Sulfate Proteoglycans | Platelet-Derived Growth Factor (PDGF) signaling | Mediate inhibitory signals for cell migration | Vascular Smooth Muscle Cells |
This table presents findings on heparan sulfate analogues to provide context for the potential, though not yet fully elucidated, role of this compound in cell signaling.
Impact on Cell Proliferation and Migration in In Vitro Models
The influence of heparan sulfate on cell proliferation and migration is a well-documented phenomenon, with effects that are highly dependent on the specific GAG structure, including chain length and sulfation pattern. nih.gov Research into non-sulfated heparosan oligosaccharides like DP4 is aimed at dissecting the contribution of the core glycan structure to these processes.
Studies have shown that heparan sulfate and its mimetics can either promote or inhibit cell proliferation depending on the context. nih.gov For example, certain synthetic heparan sulfate mimics have been shown to potentiate the mitogenic activity of fibroblast growth factor-2 (FGF-2). researchgate.net Conversely, other studies have indicated that specific heparan sulfate proteoglycans can mediate inhibitory signals for the migration of vascular smooth muscle cells. nih.gov
Direct evidence for the impact of this compound on cell proliferation and migration is still emerging. However, studies on related molecules provide valuable clues. For example, in studies of melanoma cell migration, fragments of cell-surface heparan sulfate released by heparanase were found to stimulate cell migration. nih.gov While these fragments are likely a heterogeneous mix of sizes and sulfation levels, this finding underscores the potential for HS oligosaccharides to be biologically active in cell motility. The table below details research findings on the impact of related compounds on cell proliferation and migration.
| Compound/Analogue | Cellular Process | Observed Effect | In Vitro Model |
| Heparan sulfate mimics (polymeric) | Cell Proliferation | Potentiation of FGF-2 mitogenic activity | Not specified |
| Heparan sulfate proteoglycans | Cell Migration | Inhibition of vascular smooth muscle cell migration | Vascular Smooth Muscle Cells |
| Heparanase-released HS fragments | Cell Migration | Stimulation of melanoma cell migration | Melanoma cells |
This table summarizes findings on related heparan sulfate compounds to infer the potential activities of this compound, for which direct research is limited.
Role as Receptor Co-ligands in Experimental Systems
A primary function of heparan sulfate is to act as a co-receptor for a multitude of growth factors and morphogens, thereby facilitating their binding to high-affinity signaling receptors and initiating downstream cellular responses. The FGF signaling axis is a classic example of this, where HS is essential for the formation of a stable FGF-FGFR signaling complex. nih.gov
The binding of growth factors to HS is often dependent on specific sulfation patterns and saccharide chain length. However, the underlying glycan structure also plays a role. Research using a variety of HS oligosaccharides and mimetics has begun to unravel the structural requirements for these interactions. For instance, studies with synthetic HS-like pseudo-hexasaccharides have demonstrated binding to FGF-2, with the activity being dependent on the sulfation pattern. mdpi.com
While highly sulfated domains are often critical for high-affinity interactions, the possibility of non-sulfated oligosaccharides like heparosan DP4 acting as low-affinity co-ligands or modulators cannot be dismissed. The three-dimensional structure of the heparosan backbone itself may allow for weak interactions with certain proteins, potentially influencing their conformation or availability for receptor binding. The solution structure of heparan sulfate has been shown to differ from that of heparin, which has implications for its biological function and its ability to bind a diverse range of protein ligands. nih.gov Although the specific co-ligand activity of heparosan DP4 has not been extensively characterized, the data from related molecules, as summarized in the table below, provide a basis for future investigation.
| Compound/Analogue | Binding Partner | Observed Interaction/Activity | Experimental System |
| Synthetic HS-like pseudo-hexasaccharides | Fibroblast Growth Factor-2 (FGF-2) | Binding, with activity dependent on sulfation pattern | In vitro binding assays |
| Heparan Sulfate Fragments (dp6-dp24) | Protein Ligands | Solution structure facilitates binding to diverse proteins | Small angle X-ray scattering and modeling |
| Heparin Oligosaccharides (including dp4) | Mycoplasma pneumoniae adhesion proteins | Variable inhibition of binding, underscoring role of charge | Solution competition assays |
This table illustrates the co-ligand and binding activities of various heparan sulfate-related molecules, providing a framework for understanding the potential role of this compound.
Research Applications and Future Directions in Heparosan Derived Oligosaccharide Dp4 Studies
Utilization of DP4 as a Research Tool for Structure-Function Relationship Elucidation
The well-defined structure of heparosan-derived oligosaccharide DP4 makes it an invaluable asset for dissecting the intricate relationships between the structure of heparan sulfate (B86663) (HS) and its biological functions. acs.orgnih.govnih.gov By using DP4 as a foundational building block, researchers can systematically introduce modifications to understand how specific structural motifs influence biological outcomes. acs.org
Determining the smallest oligosaccharide sequence required for a protein to bind is a fundamental step in understanding protein-HS interactions. oup.com While many interactions require longer chains, studies using tetrasaccharides like DP4 help to delineate the core structural requirements for recognition by various protein ligands, such as growth factors and chemokines. oup.comnih.gov For instance, research has shown that while a pentasaccharide is the minimal sequence for high-affinity binding of antithrombin (AT), studies with tetrasaccharide variants have been crucial in understanding the structural variability and importance of specific modifications, like 3-O-sulfation, within the binding site. nih.govnih.gov Similarly, investigations into fibroblast growth factor 2 (FGF-2) binding have utilized oligosaccharides of various lengths to pinpoint essential sulfation patterns, noting that 2-O-sulfate groups are critical for this interaction. nih.govnih.gov
Table 1: Examples of Protein Ligands and Key Structural Motifs Investigated with Oligosaccharides
| Protein Ligand | Key Structural Requirement(s) Investigated | Typical Minimal Sequence Size | Citation(s) |
|---|---|---|---|
| Antithrombin (AT) | Specific pentasaccharide sequence with a central 3-O-sulfated glucosamine (B1671600). | Pentasaccharide | nih.gov |
| Fibroblast Growth Factor 2 (FGF-2) | Presence of 2-O-sulfated iduronic acid. | Pentasaccharide | nih.govnih.gov |
| High Mobility Group Box 1 (HMGB1) | General sulfation is important for binding. | Not explicitly defined, but binds heparin. | frontiersin.org |
| Various Chemokines (e.g., CCL5) | Specific sulfation patterns modulate binding affinity. | Varies | nih.govfrontiersin.org |
The biological activity of heparan sulfate is largely dictated by its specific pattern of sulfation. nih.govumn.eduplos.org Heparosan DP4, being unsulfated, provides a clean scaffold for the chemoenzymatic addition of sulfate groups at specific positions (N-, 2-O, 6-O, and 3-O). nih.govnih.gov By creating a library of DP4 molecules with distinct and defined sulfation patterns, researchers can directly assess how these modifications affect biological processes. nih.govnih.gov Studies have shown that even subtle changes in sulfation can dramatically alter binding affinity for proteins and subsequent cellular responses, such as cell signaling and uptake. nih.govnih.govnih.gov For example, the presence of a 3-O-sulfated glucosamine is a rare but critical modification for the anticoagulant activity of heparin via antithrombin binding. nih.govfrontiersin.org Similarly, the 6-O-sulfate groups, modulated by extracellular sulfatases (Sulfs), play a key role in regulating signaling pathways like Wnt and FGF. nih.govnih.gov
Development of Defined Oligosaccharides as Analytical Standards and Biochemical Probes
The heterogeneity of heparan sulfate isolated from natural sources makes it difficult to use as a reliable standard. nih.gov Chemoenzymatically synthesized oligosaccharides, such as defined DP4 structures, offer a solution by providing pure, structurally-defined molecules. nih.govnih.gov These can be used as analytical standards for calibrating and validating techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. jst.go.jpresearchgate.net Furthermore, when labeled (e.g., with a fluorescent tag), these defined oligosaccharides become powerful biochemical probes. nih.gov Researchers can introduce them into cellular or in vitro systems to track their localization, identify binding partners, and probe their functional effects, thereby helping to uncover the roles of specific HS structures in complex biological environments. nih.govnih.gov
Advances in Bioengineered Heparin-like Structures derived from Heparosan
Heparosan, a polysaccharide produced by bacteria such as E. coli K5, has the same core backbone as heparin but lacks its extensive sulfation. pnas.orgnih.govnih.gov This makes it an ideal and safe starting material for producing bioengineered heparin. nih.govrpi.eduresearchgate.net The process involves isolating heparosan and then using a series of enzymatic and chemical steps to introduce specific sulfation patterns, mimicking the natural biosynthesis of heparin. nih.govpnas.orgpnas.org This chemoenzymatic approach allows for the creation of heparin-like molecules with tailored structures and, consequently, tailored biological activities. pnas.orgnih.gov This technology is critical for developing safer and more consistent alternatives to animal-derived heparin, which can suffer from contamination and variability. pnas.orgpnas.org Recent advancements have enabled the gram-scale synthesis of bioengineered heparin that is chemically and biologically similar to the porcine-derived product used in clinics. pnas.orgpnas.org
Emerging Methodologies for High-Throughput Screening of Glycan-Protein Interactions
Understanding the vast network of interactions between HS and proteins requires methods that can screen many interactions simultaneously. glycantherapeutics.comnih.gov Glycan microarrays are a powerful high-throughput technology where a library of structurally-defined oligosaccharides, including various sulfated forms of DP4, are immobilized on a solid surface. nih.govglycantherapeutics.comzbiotech.com A protein of interest, often fluorescently labeled, is then incubated with the array. glycantherapeutics.com The resulting binding patterns reveal the specific HS structures the protein prefers, providing a detailed fingerprint of its binding requirements. nih.govglycantherapeutics.com This approach uses very small amounts of material and can rapidly narrow down the structural motifs necessary for binding, which can then be investigated further using other biophysical techniques. glycantherapeutics.comzbiotech.com While powerful, this method has limitations, and complementary techniques like catch-and-release electrospray ionization mass spectrometry are also being developed for quantitative, high-throughput screening. nih.gov
Unresolved Questions and Future Research Avenues for this compound
Despite significant progress, many questions regarding heparosan-derived oligosaccharides remain. A major challenge is fully capturing the complexity of native heparan sulfate. nih.gov While DP4 is a useful tool, interactions are often influenced by the context of a longer polysaccharide chain and the three-dimensional presentation on a cell surface. oup.comoup.com
Future research will likely focus on several key areas:
Expanding Structural Diversity: Developing new chemoenzymatic strategies to synthesize an even wider array of DP4 structures and longer oligosaccharides with more complex and precisely controlled sulfation patterns. nih.govnih.gov
In Silico and Hybrid Approaches: Combining microarray data with computational modeling to predict the binding affinities of novel HS structures, allowing for a more targeted design of oligosaccharides with desired properties. nih.govoup.com
Understanding Dynamic Conformations: Investigating how the flexibility and conformational dynamics of DP4 and its derivatives influence protein binding and biological activity, as the shape of the oligosaccharide in solution can differ from its protein-bound state. oup.com
Probing the Cellular Context: Developing more advanced methods to study DP4 interactions in a more physiologically relevant environment, considering the influence of the cell membrane and other extracellular matrix components. nih.gov
Therapeutic Development: Using the detailed structure-activity relationship data to design highly specific, bioengineered oligosaccharides as drugs that can precisely modulate the activity of a single protein target, leading to more effective therapies with fewer side effects. frontiersin.org
Comprehensive Mapping of Structure-Activity Landscapes
The elucidation of structure-activity relationships (SAR) is fundamental to understanding the biological significance of heparosan-derived oligosaccharides, including the tetrasaccharide DP4. By systematically modifying the structure of these oligosaccharides and evaluating their subsequent biological activity, researchers can identify the key chemical features responsible for their interactions with proteins and other biological molecules. This knowledge is crucial for the rational design of therapeutic agents with enhanced potency and selectivity.
A primary method for mapping these landscapes involves the creation of oligosaccharide libraries with diverse structural modifications. nih.gov Chemoenzymatic synthesis has emerged as a powerful tool in this endeavor, allowing for the controlled introduction of various functional groups at specific positions along the heparosan backbone. nih.govrsc.org These modifications can include alterations in sulfation patterns, epimerization of glucuronic acid (GlcA) to iduronic acid (IdoA), and changes in the N-acetylation state of glucosamine (GlcNAc) residues. nih.gov
For instance, studies on heparan sulfate (HS) oligosaccharides, which are structurally related to and derived from heparosan, have demonstrated that specific sulfation patterns are critical for their biological activities. The interactions of these oligosaccharides with proteins such as fibroblast growth factor-2 (FGF-2) and the protease BACE-1 have been shown to be highly dependent on the precise arrangement of sulfo groups. nih.govnih.gov While specific SAR data for unsulfated heparosan DP4 is less extensive, the principles derived from studies on sulfated analogues provide a framework for understanding how even subtle structural changes can impact biological function. The systematic synthesis and screening of a library of heparosan-derived oligosaccharides, including DP4 and its modified versions, will be instrumental in mapping these intricate structure-activity landscapes.
Table 1: Influence of Structural Modifications on the Biological Activity of Heparan Sulfate Oligosaccharides
| Structural Modification | Example of Biological Target | Observed Effect on Activity | Reference |
| N-Sulfation of Glucosamine | General (Prerequisite for other modifications) | Essential for subsequent enzymatic modifications like epimerization and O-sulfation. rsc.org | rsc.org |
| 2-O-Sulfation of Uronic Acid | Fibroblast Growth Factor-2 (FGF-2) | Enhances binding affinity. nih.gov | nih.gov |
| 6-O-Sulfation of Glucosamine | BACE-1 Protease | Can modulate inhibitory activity, with specific patterns leading to increased potency. nih.gov | nih.gov |
| C5-Epimerization (GlcA to IdoA) | Fibroblast Growth Factor-2 (FGF-2) | The presence of iduronic acid can be critical for high-affinity binding. nih.gov | nih.gov |
| 3-O-Sulfation of Glucosamine | Antithrombin (AT) | A rare modification that is critical for the anticoagulant activity of some HS oligosaccharides. nih.gov | nih.gov |
Exploration of Novel Enzymatic and Synthetic Pathways
The synthesis of structurally defined heparosan-derived oligosaccharides like DP4 is a significant challenge that has spurred the development of innovative enzymatic and chemical strategies. The goal is to achieve high yields, purity, and precise control over the oligosaccharide structure.
One promising approach involves the use of single-action glycosyltransferases. The dual-action nature of enzymes like Pasteurella multocida heparosan synthase 2 (PmHS2), which possesses both N-acetylglucosaminyltransferase and glucuronyltransferase activity, can complicate the controlled synthesis of oligosaccharides of a defined length. nih.govrsc.org To overcome this, researchers have engineered single-action variants of PmHS2 by site-directed mutagenesis. nih.gov These mutant enzymes, each catalyzing only one of the two transferase reactions, allow for a stepwise and more controlled elongation of the heparosan chain, leading to the synthesis of specific oligosaccharides such as DP4. nih.gov
Another strategy focuses on the discovery and engineering of novel glycosyltransferases with improved properties. For example, a single-function N-acetylglucosaminyltransferase from Neisseria animaloris, NaKfiA, has been identified and subsequently engineered to create a double-mutant with significantly enhanced activity and stability. rsc.org When combined with a single-function glucuronyltransferase, this engineered enzyme enables the size-controlled synthesis of heparosan oligosaccharides with high yields. rsc.org
Chemoenzymatic synthesis represents a powerful hybrid approach that combines the precision of enzymatic catalysis with the versatility of chemical synthesis. nih.govrsc.orguu.nl This methodology often involves the chemical synthesis of a modified precursor that can then guide subsequent enzymatic modifications. nih.gov For instance, a chemically synthesized oligosaccharide containing a blocking group at a specific position can prevent enzymatic modification at that site, while allowing it to occur elsewhere on the molecule. nih.gov This provides a high degree of control over the final structure of the oligosaccharide. Furthermore, the use of unnatural sugar nucleotide donors in enzymatic reactions has expanded the range of possible modifications. nih.gov
Table 2: Comparison of Novel Synthetic Pathways for Heparosan-Derived Oligosaccharides
| Synthetic Pathway | Key Features | Advantages | Challenges | Reference |
| Single-Action Glycosyltransferases | Use of mutant enzymes with only one transferase activity (e.g., PmHS2 mutants). | Stepwise elongation allows for precise control over oligosaccharide length. | May require multiple reaction steps and purification of intermediates. | nih.gov |
| Engineered Glycosyltransferases | Discovery and engineering of novel enzymes with improved activity and stability (e.g., NaKfiA mutants). | Higher yields and improved catalytic efficiency. | Requires significant effort in enzyme screening and protein engineering. | rsc.org |
| Chemoenzymatic Synthesis | Combination of chemical synthesis of precursors and subsequent enzymatic modifications. | High degree of control over final structure; allows for incorporation of unnatural modifications. | Can be complex and require expertise in both chemical and enzymatic synthesis. | nih.govnih.gov |
Advanced Modeling and Computational Approaches for Interaction Prediction
Computational methods are becoming increasingly vital in the study of heparosan-derived oligosaccharides, offering insights into their structure, dynamics, and interactions with proteins that can be difficult to obtain through experimental techniques alone.
Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. plos.org In the context of heparosan-derived oligosaccharides like DP4, docking can be used to screen potential protein targets and to generate initial models of the oligosaccharide-protein complex. This approach can help to identify key amino acid residues involved in binding and to provide a static picture of the interaction. plos.org
Molecular dynamics (MD) simulations provide a more dynamic and detailed view of these interactions. scilit.comuark.edu By simulating the movements of atoms over time, MD can reveal the conformational changes that both the oligosaccharide and the protein undergo upon binding. nih.govmdpi.com This is particularly important for flexible molecules like oligosaccharides. MD simulations can also be used to calculate the binding free energy of the complex, providing a quantitative measure of the binding affinity. plos.org These simulations can help to refine the initial models generated by molecular docking and to provide a more accurate representation of the binding process. nih.gov The insights gained from these computational studies can guide the design of new heparosan-derived oligosaccharides with improved binding properties for specific protein targets.
Table 3: Application of Advanced Modeling and Computational Approaches in Heparosan-Derived Oligosaccharide Research
| Computational Approach | Description | Application to Heparosan DP4 | Insights Gained | Reference |
| Molecular Docking | Predicts the binding pose of a ligand (oligosaccharide) in the active site of a protein. | Generation of initial models of DP4 bound to target proteins. | Identification of potential binding pockets and key interacting residues. | plos.org |
| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system. | Refinement of docked poses and analysis of the dynamics of the DP4-protein complex. | Understanding of conformational changes upon binding, role of solvent, and estimation of binding free energy. | uark.edunih.gov |
| Binding Free Energy Calculations | Methods like MM/PBSA and MM/GBSA are used to estimate the strength of the interaction. | Quantitative prediction of the binding affinity of DP4 and its modified analogues to target proteins. | Ranking of potential binders and guidance for the design of oligosaccharides with enhanced affinity. | plos.org |
Q & A
Q. What are the structural characteristics of heparosan-derived oligosaccharide DP4, and how are they experimentally validated?
Heparosan-derived DP4 is a tetrasaccharide with the structure ΔGlcAβ(1-4)GlcNAcα(1-4)GlcAβ(1-4)GlcNAc, molecular formula C₂₈H₄₀N₂O₂₂Na₂, and a molecular weight of 802.59 g/mol . Structural validation employs nuclear magnetic resonance (NMR) for glycosidic linkage confirmation and high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) for purity assessment. Mass spectrometry (MS) is used to verify molecular weight and fragmentation patterns .
Q. What enzymatic methods are used to synthesize heparosan-derived DP4?
DP4 is synthesized via Pasteurella multocida PmHS2 glycosyltransferases, which sequentially add monosaccharides (GlcA and GlcNAc) to a growing chain. Even-numbered oligosaccharides (e.g., DP4) are produced using PmHS2-GlcUA+ enzymes, as confirmed by HPAEC and MALDI-TOF MS . Reaction optimization includes UDP-sugar stoichiometry adjustments and enzyme immobilization to control chain length .
Q. Which analytical techniques are critical for quantifying DP4 in complex mixtures?
Liquid chromatography-mass spectrometry (LC-MS) enables high-throughput quantification and sulfation pattern analysis . Size-exclusion chromatography coupled with fluorescence detection is used for labeled derivatives, while HPAEC-PAD resolves DP4 from other oligosaccharides based on charge and size .
Advanced Research Questions
Q. How do experimental designs assess heparosan-derived DP4's binding affinity to fibroblast growth factors (FGFs)?
Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measures binding kinetics between DP4 and FGFs. For example, FGF-7 shows binding starting at DP4, with affinity increasing up to DP8, while FGF-9 requires longer chains (DP10). Stabilization assays compare thermal shifts in FGFs with DP4 versus heparin, using circular dichroism (CD) .
Q. How should researchers interpret contradictory data on heparosan oligosaccharide chain length requirements in ligand interactions?
Discrepancies arise from structural heterogeneity (e.g., sulfation) and assay conditions. For instance, Sulf2 activity on heparan sulfate (HS) oligosaccharides peaks at DP6, while FGF-7 binding plateaus at DP8. Researchers must standardize oligosaccharide purity, sulfation profiles, and buffer ionic strength to reconcile such differences .
Q. What methodologies enable site-specific enzymatic modification of DP4 for functional studies?
Paenibacillus sp. GH89 α-N-acetylglucosaminidase selectively cleaves GlcNAc residues from DP5 to generate DP4. Fluorescent tagging (e.g., 2-AMAC) at the reducing end allows tracking of enzymatic digestion kinetics via LC-MS or fluorescence microscopy .
Q. How can metabolic studies differentiate DP4 utilization across bacterial species?
Fermentation assays with Bifidobacterium adolescentis or B. lactis monitor DP4 consumption via thin-layer chromatography (TLC) and reducing sugar quantification. Growth curves and transcriptomics identify species-specific transporters (e.g., ABC transporters) and glycoside hydrolases involved in DP4 catabolism .
Q. What experimental approaches characterize multifunctional enzymes acting on DP4?
Endo-acting enzymes like RfGH5_4 hydrolyze DP4 into smaller fragments (e.g., DP2 + DP2), analyzed via TLC and reducing sugar assays. Processivity is assessed by tracking intermediate oligosaccharides over time using MALDI-TOF MS .
Methodological Notes
- Contradiction Management : When conflicting data arise (e.g., optimal chain length for ligand binding), use orthogonal techniques (SPR, CD, and MS) to validate results under uniform conditions .
- Enzyme Engineering : Directed evolution of PmHS2 transferases improves DP4 yield by reducing side products (e.g., odd-numbered oligosaccharides) .
- Data Reproducibility : Deposit raw chromatographic and spectral data in repositories like GlyTouCan or UniCarb-DB to facilitate cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
